Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

PARP Inhibitor Bioisostere Replacement DNA Damage Response

This Cbz-protected diazaspiro[3.3]heptane scaffold replaces flexible piperazine motifs with a rigid 3D core, reducing lipophilicity and enhancing selectivity. Orthogonal Cbz protection enables precise, sequential deprotection in complex syntheses, making it essential for PARP-1 inhibitor libraries and PROTAC linkers. Choose this specific building block for improved safety margins and synthetic flexibility.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B7947400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11/h1-5,14H,6-10H2
InChIKeyPUCNIGULRFJAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate: A Cbz-Protected Rigid Spirocyclic Scaffold for Medicinal Chemistry


Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: 1211517-23-5) is a carboxybenzyl (Cbz)-protected diazaspirocyclic building block that features a highly rigid, three-dimensional [3.3]spirocyclic core containing two nitrogen atoms positioned at the 2- and 6-positions [1]. This compound presents a calculated XLogP3 of 0.9 and a topological polar surface area (tPSA) of 41.6 Ų, indicating a balanced hydrophilicity/lipophilicity profile [1]. The rigid diazaspiro[3.3]heptane scaffold provides predictable nitrogen exit vectors, offering a conformationally restricted alternative to flexible piperazine motifs [2]. The Cbz protecting group on the 2-position nitrogen enables orthogonal protection strategies and can be selectively cleaved under mild hydrogenolysis conditions while leaving acid-labile protecting groups such as Boc intact [3].

Why Generic Diazaspiro or Monocyclic Diamine Substitution Fails: Quantitative Evidence for Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate


The substitution of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with a generic spirocyclic amine, monocyclic diamine such as piperazine, or a different N-protected diazaspiro analog cannot be done indiscriminately without altering key experimental outcomes. As demonstrated in the olaparib framework, replacing piperazine with a diazaspiro[3.3]heptane core fundamentally alters both enzymatic potency and cellular safety profiles, reducing DNA damage responses and cytotoxicity while maintaining high target affinity [1]. Furthermore, orthogonal protecting group strategies are essential in multi-step syntheses of bifunctional molecules like PROTACs, where the simultaneous presence of acid-labile Boc groups and hydrogenolyzable Cbz groups on the same scaffold enables precise, sequential deprotection . Substituting the Cbz-protected derivative with a Boc-protected variant eliminates this synthetic flexibility and may compromise downstream yields or purity. The quantitative differences outlined below substantiate why this specific Cbz-protected diazaspiro building block is a strategically distinct procurement choice.

Quantitative Product Differentiation Evidence for Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate


Reduced DNA Damage and Cytotoxicity in PARP-1 Inhibition: Diazaspiro Core vs. Piperazine

The replacement of the piperazine ring in the FDA-approved PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane scaffold produces analogs that maintain high PARP-1 binding affinity while significantly reducing DNA damage induction and cytotoxicity, as demonstrated in head-to-head comparative studies [1]. Compound 10e, which incorporates the diazaspiro core, exhibited a PARP-1 affinity of 12.6 ± 1.1 nM, comparable to olaparib's clinical potency, but uniquely did not induce detectable DNA damage at similar drug concentrations [1]. In contrast, the clinical benchmark olaparib induces quantifiable DNA damage at therapeutic concentrations, a known liability of first-generation PARP inhibitors [1]. The reduced cytotoxicity profile of the diazaspiro-containing analog suggests improved safety margins in non-oncology inflammatory indications where DNA damage is undesirable [1].

PARP Inhibitor Bioisostere Replacement DNA Damage Response

Unsubstituted 2,6-Diazaspiro[3.3]heptane Core Exhibits Picomolar PARP-1 Inhibition Potency Comparable to Clinical Inhibitors

The unsubstituted 2,6-diazaspiro[3.3]heptane core demonstrates exceptional intrinsic PARP-1 inhibitory activity with an IC50 value of 3.9 nM, placing its potency in the same picomolar range as clinically approved PARP inhibitors such as olaparib . This level of intrinsic enzymatic inhibition, achieved without additional optimizing substituents, underscores the pharmacophoric value of the rigid spirocyclic scaffold itself . While the specific Cbz-protected compound (benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) is a protected building block, the core scaffold's proven potency provides a strong foundation for medicinal chemistry efforts where this core is incorporated into target molecules .

PARP-1 Inhibition Spirocyclic Scaffold Enzymatic Potency

Significant Reduction in Measured logD7.4 via Azaspiro[3.3]heptane Replacement of Piperazines and Morpholines

A systematic analysis of azaspiro[3.3]heptanes employed as replacements for piperidines, morpholines, and piperazines in a medicinal chemistry context revealed that, in the majority of cases, the introduction of the spirocyclic center consistently lowered the measured logD7.4 of the corresponding molecules [1]. While this study analyzed a broader class of azaspiro[3.3]heptane-containing compounds rather than the target compound specifically, the observed trend is a class-wide effect attributed to the introduction of the spirocyclic core [1]. The target compound benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate exhibits a computed XLogP3 of 0.9, consistent with this favorable moderate lipophilicity profile [2].

Lipophilicity Optimization logD7.4 Physicochemical Property

Orthogonal Cbz Protection Enables Selective Deprotection in Bifunctional PROTAC Linker Synthesis

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate features a Cbz protecting group that is selectively removable by catalytic hydrogenolysis (H2, Pd/C) under conditions that leave acid-labile protecting groups such as Boc intact [1]. This orthogonal reactivity is critical in the synthesis of complex bifunctional molecules like PROTACs, where E3 ligase ligands (e.g., pomalidomide) are often linked via the diazaspiro core . Commercially available pomalidomide-2,6-diazaspiro[3.3]heptane hydrochloride, which contains a terminal amine group for rapid carboxyl linker conjugation, exemplifies the downstream utility of diazaspiro building blocks with free amine functionalities . The Cbz-protected intermediate serves as a stable, storable precursor that can be deprotected on-demand to access this free amine for subsequent conjugation steps .

PROTAC Linker Orthogonal Protection Synthetic Strategy

Spirocyclic Core Provides Rigid Exit Vectors for Predictable 3D Pharmacophore Presentation Compared to Flexible Piperazine

The 2,6-diazaspiro[3.3]heptane core enforces a fixed, rigid geometry with predictable nitrogen exit vectors that project functional groups in well-defined spatial orientations [1]. This is in direct contrast to piperazine, which exists as an interconverting mixture of chair conformations, resulting in an ensemble of accessible exit vector geometries and increased conformational entropy [1]. The 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) variant, a closely related analog of the target scaffold, has been theoretically validated as a piperazine bioisostere and demonstrates that the rigid spirocyclic framework can enhance drug-likeness, target selectivity, and ultimately clinical success through improved molecular recognition [1]. The target compound, benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, shares this rigid diazaspiro[3.3]heptane core, providing a conformationally constrained platform for medicinal chemistry exploration [2].

Conformational Restriction Exit Vector Geometry Bioisostere

High Diastereoselectivity in Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptane Derivatives Enables Scalable Production

An asymmetric synthetic methodology for the preparation of 1-substituted 2,6-diazaspiro[3.3]heptane derivatives has been reported, affording excellent yields of up to 89% and high diastereomeric ratios (dr) of up to 98:2, while delivering differentially protected amine products within the same synthetic sequence [1]. While this methodology targets 1-substituted analogs rather than the 2,6-diazaspiro[3.3]heptane-2-carboxylate specifically, the high stereocontrol achieved for this challenging spirocyclic scaffold demonstrates that scalable, stereochemically defined synthesis of diazaspiro building blocks is feasible [1]. This level of stereochemical control is essential for the reliable production of advanced intermediates and final drug candidates with defined chirality [1].

Asymmetric Synthesis Diastereoselectivity Synthetic Methodology

Recommended Application Scenarios for Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate in Drug Discovery and Chemical Biology


PARP-1 Inhibitor Lead Optimization with Reduced Genotoxicity Profile

Based on direct head-to-head comparative data demonstrating that the diazaspiro core eliminates DNA damage induction while maintaining PARP-1 affinity comparable to olaparib [1], benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is ideally suited for the synthesis of focused libraries of PARP-1 inhibitors. These libraries aim to identify development candidates with improved safety margins for non-oncology indications such as inflammatory diseases, where the DNA-damaging properties of first-generation PARP inhibitors are a critical liability [1]. The Cbz-protected building block provides a convenient entry point for parallel synthesis and structure-activity relationship (SAR) exploration.

Synthesis of Orthogonally Protected PROTAC Linkers and Bifunctional Degraders

The orthogonal reactivity of the Cbz protecting group, which can be selectively cleaved by hydrogenolysis without affecting acid-labile Boc groups [1], makes benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate a key intermediate for constructing PROTAC linkers [2]. In this scenario, the Cbz group is removed to liberate a secondary amine for conjugation to an E3 ligase ligand (e.g., pomalidomide or thalidomide derivative), while a second amine functionality, protected with an orthogonal group, is reserved for later attachment to the target protein ligand [2]. This precise synthetic control is essential for assembling complex heterobifunctional molecules [2].

LogD Optimization via Scaffold Replacement in CNS and Other Lipophilicity-Sensitive Programs

Given the established class-level trend of azaspiro[3.3]heptanes lowering measured logD7.4 compared to piperazines and morpholines [1], and the target compound's favorable computed XLogP3 of 0.9 [2], benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is recommended as a building block for lead optimization campaigns where reducing lipophilicity is a primary objective. This is particularly relevant for central nervous system (CNS) drug discovery, where lower logD correlates with reduced brain tissue binding, lower non-specific binding, and improved metabolic stability [1].

Conformationally Restricted Bioisostere Replacement for Piperazine in Kinase and GPCR Targets

The rigid diazaspiro[3.3]heptane core, validated as a piperazine bioisostere through theoretical studies of the closely related ODASE scaffold [1], provides a predictable 3D presentation of pharmacophoric elements [1]. This makes benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate a valuable building block for medicinal chemists seeking to replace flexible piperazine motifs with a conformationally restricted surrogate. The enhanced rigidity can reduce entropic penalties upon target binding, potentially improving selectivity for kinase ATP-binding pockets, GPCR orthosteric sites, or protein-protein interaction interfaces where precise spatial arrangement of functional groups is critical for potency and selectivity [1].

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